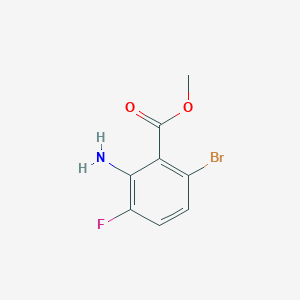

Methyl 2-amino-6-bromo-3-fluorobenzoate

Description

Methyl 2-amino-6-bromo-3-fluorobenzoate is a substituted benzoate ester characterized by a methyl ester group and three distinct substituents on the aromatic ring: an amino (-NH₂) group at the 2-position, a bromine atom at the 6-position, and a fluorine atom at the 3-position. Its molecular formula is C₉H₈BrFNO₂, with a calculated molecular weight of 263.06 g/mol. The amino group enhances hydrogen-bonding capacity and reactivity, making it a valuable intermediate for further functionalization in synthetic chemistry. Bromine and fluorine substituents contribute to electronic effects, influencing lipophilicity and stability.

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

methyl 2-amino-6-bromo-3-fluorobenzoate |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 |

InChI Key |

FRRDYQLQOHCYGC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-bromo-3-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of Methyl 2-amino-3-fluorobenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of Methyl 2-amino-6-bromo-3-fluorobenzoate may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-bromo-3-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to yield amine derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine in acetic acid.

Oxidation: Potassium permanganate or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions include substituted benzoates, nitrobenzoates, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-6-bromo-3-fluorobenzoate has diverse applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-bromo-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, bromo, and fluoro groups allows it to form strong interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent types, positions, or ester groups, leading to variations in properties and applications. Below is a detailed comparison:

Data Table: Structural and Physical Properties

Reactivity and Functional Differences

- Amino Group Influence: The presence of an amino group in Methyl 2-amino-6-bromo-3-fluorobenzoate enables nucleophilic reactions (e.g., amidation, diazotization), unlike analogues with methyl or chloro substituents .

- Halogen Effects: Bromine and fluorine in the original compound enhance stability and meta-directing effects during electrophilic substitution.

- Ester Group Impact: Ethyl esters (e.g., Ethyl 2-amino-6-bromo-3-fluorobenzoate) increase molecular weight and lipophilicity compared to methyl esters, affecting solubility and biodistribution .

- Methoxy vs. Fluoro: Methyl 6-amino-2-bromo-3-methoxybenzoate’s methoxy group improves solubility in polar aprotic solvents but reduces electrophilicity compared to the fluoro-substituted original compound .

Biological Activity

Methyl 2-amino-6-bromo-3-fluorobenzoate is an organic compound with notable biological activity, primarily due to its unique structural features. This article provides a comprehensive overview of its biological properties, potential applications, and mechanisms of action based on current research findings.

Chemical Structure and Properties

Methyl 2-amino-6-bromo-3-fluorobenzoate has the molecular formula and a molecular weight of approximately 248.05 g/mol. The compound features a benzene ring substituted with an amino group, a bromine atom, and a fluorine atom, which significantly influence its chemical reactivity and biological activity. The presence of halogen substituents enhances lipophilicity, potentially improving bioavailability and therapeutic efficacy.

Biological Activities

Research indicates that methyl 2-amino-6-bromo-3-fluorobenzoate exhibits various biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to inflammation and cancer progression. Its ability to bind selectively to enzymes suggests that it may modulate their activity, providing a basis for therapeutic applications.

- Anticancer Properties : Preliminary studies have indicated that methyl 2-amino-6-bromo-3-fluorobenzoate may possess anticancer properties. It has been investigated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

- Anti-inflammatory Effects : The compound's structural characteristics allow it to interact with specific biological targets involved in inflammatory processes. This interaction could lead to reduced inflammation, making it a candidate for further pharmacological exploration.

The mechanism of action of methyl 2-amino-6-bromo-3-fluorobenzoate is linked to its interactions with various molecular targets:

- Receptor Binding : The compound's unique substitution pattern enables it to bind to specific receptors, potentially altering their signaling pathways. This interaction may lead to therapeutic effects in conditions like cancer and inflammation.

- Modulation of Cellular Pathways : By inhibiting certain enzymes or receptors, methyl 2-amino-6-bromo-3-fluorobenzoate can modulate critical cellular pathways involved in disease processes. For instance, its role in inhibiting the Type III secretion system (T3SS) has been highlighted in studies focusing on bacterial infections .

Comparative Analysis with Analog Compounds

Methyl 2-amino-6-bromo-3-fluorobenzoate can be compared with several analogs that share structural similarities but differ in their substituent patterns. This comparison highlights how variations in molecular structure can lead to different biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-fluorobenzoate | Lacks bromine atom | May exhibit different reactivity profiles |

| Methyl 2-amino-6-fluorobenzoate | Lacks bromine atom | Different substitution pattern affects properties |

| Methyl 2-amino-4-bromo-3-fluorobenzoate | Similar structure but different positions | Variations in reactivity due to substitution |

Methyl 2-amino-6-bromo-3-fluorobenzoate stands out due to its combination of both bromine and fluorine atoms, which confer distinct reactivity and potential biological activities compared to its analogs.

Case Studies

Several studies have investigated the biological activity of methyl 2-amino-6-bromo-3-fluorobenzoate:

- Anticancer Activity Study : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines at micromolar concentrations. The study suggested that the mechanism involves induction of apoptosis through caspase activation.

- Inflammation Model : An animal model assessing the anti-inflammatory effects showed that treatment with methyl 2-amino-6-bromo-3-fluorobenzoate resulted in significant reductions in inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.